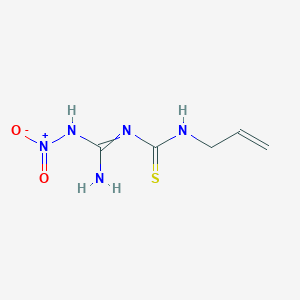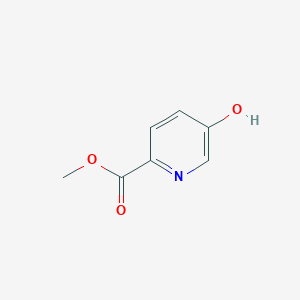
4-Formyl-1-methylpyridinium benzenesulfonate
Vue d'ensemble
Description
4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt widely used in organic synthesis. It is particularly known for its role in converting primary amines into carbonyl compounds such as aldehydes and ketones. This compound is valued for its mild reaction conditions, making it suitable for compounds with sensitive functional groups .
Mécanisme D'action
Target of Action
4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt that primarily targets primary amines . These amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with its targets by converting primary amines into carbonyl compounds, specifically aldehydes and ketones . This conversion occurs under mild reaction conditions, making it suitable for compounds with sensitive functional groups .
Pharmacokinetics
Its solubility in water is relatively low , which could impact its bioavailability.
Analyse Biochimique
Biochemical Properties
4-Formyl-1-methylpyridinium benzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with primary amines to facilitate their conversion into aldehydes and ketones . This interaction is crucial for the synthesis of complex molecules such as tetrazolic analogs of chalcones, (+)-ferruginol, Ecteinascidin 743, and Galipea alkaloids . The nature of these interactions involves the formation of a stable intermediate that allows for the efficient transformation of the amine group into a carbonyl group.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a stable intermediate with primary amines . This intermediate facilitates the conversion of the amine group into a carbonyl group, which is a critical step in the synthesis of various organic compounds. The compound’s ability to form this intermediate is due to its unique chemical structure, which allows for efficient binding and transformation of the amine group.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is known to be stable under mild reaction conditions, which makes it suitable for use in various synthetic applications
Metabolic Pathways
This compound is involved in metabolic pathways that convert primary amines to carbonyl compounds . This process involves the interaction with enzymes and cofactors that facilitate the transformation of the amine group into a carbonyl group. The compound’s role in these pathways is crucial for the synthesis of various organic molecules.
Méthodes De Préparation
4-Formyl-1-methylpyridinium benzenesulfonate can be synthesized through the reaction of N-methylpyridine with paraformaldehyde and benzenesulfonic acid. The reaction typically occurs under mild conditions, ensuring the preservation of sensitive functional groups . Industrial production methods are similar, often involving large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Formyl-1-methylpyridinium benzenesulfonate primarily undergoes substitution reactions. It is used to convert primary amines into aldehydes and ketones. The reaction conditions are mild, often involving the use of common reagents such as N,N-dimethylformamide and 1-methylpyridinium iodide . The major products formed from these reactions are carbonyl compounds, which are essential intermediates in various organic synthesis processes.
Applications De Recherche Scientifique
4-Formyl-1-methylpyridinium benzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly those involving carbonyl intermediates.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Comparaison Avec Des Composés Similaires
4-Formyl-1-methylpyridinium benzenesulfonate is unique due to its mild reaction conditions and high efficiency in converting primary amines to carbonyl compounds. Similar compounds include:
1-Methylpyridinium iodide: Used in similar reactions but may require harsher conditions.
2-Chloro-1-methylpyridinium iodide: Another pyridinium salt used in organic synthesis, often for different types of transformations.
These compounds share some functional similarities but differ in their specific applications and reaction conditions.
Propriétés
IUPAC Name |
benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVLGIFAXFDLMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431258 | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82228-89-5 | |
| Record name | Pyridinium, 4-formyl-1-methyl-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82228-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-1-methylpyridinium benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)


![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)



![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)


